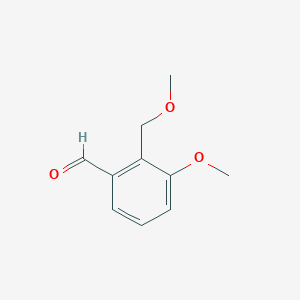
Benzaldehyde, 3-methoxy-2-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3-methoxy-2-(methoxymethyl)- is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group and a methoxymethyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-methoxy-2-(methoxymethyl)- can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with formaldehyde and methanol under acidic conditions. This reaction leads to the formation of the methoxymethyl group on the benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-methoxy-2-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group, which activates the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 3-methoxy-2-(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-methoxy-2-(methoxymethyl)- involves its interaction with various molecular targets. The methoxy and methoxymethyl groups enhance its reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 3-methoxy-: Similar structure but lacks the methoxymethyl group.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group in addition to the methoxy group.
Benzaldehyde, 2-methoxy-: The methoxy group is positioned differently on the benzene ring
Uniqueness
Benzaldehyde, 3-methoxy-2-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and
Properties
CAS No. |
188476-04-2 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-methoxy-2-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-12-7-9-8(6-11)4-3-5-10(9)13-2/h3-6H,7H2,1-2H3 |
InChI Key |
GPMHKIRDUYNUPH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC=C1OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















